

# Spectroscopic and Structural Analysis of 2-Ethylacrylonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Ethylacrylonitrile

Cat. No.: B154658

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## Introduction

**2-Ethylacrylonitrile**, also known by its IUPAC name 2-methylidenebutanenitrile, is a nitrile compound with the chemical formula  $C_5H_7N$ . As a functionalized alkene, it holds potential as a monomer for polymerization and as a building block in organic synthesis. The characterization of its chemical structure and purity is paramount for its application in research and development. This guide provides a detailed overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for **2-Ethylacrylonitrile**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

## Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **2-Ethylacrylonitrile**.

### Mass Spectrometry (MS)

Mass spectrometry of **2-Ethylacrylonitrile** provides information about its molecular weight and fragmentation pattern, which aids in confirming its molecular formula and structure. The data presented is consistent with information available in public databases.<sup>[1]</sup>

Parameter	Value
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N
Molecular Weight	81.12 g/mol
Ionization Mode	Electron Ionization (EI)
Major Peaks (m/z)	Relative Intensity
81	100% (M <sup>+</sup> )
66	~50%
54	~40%
52	~30%
39	~25%

### Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethylacrylonitrile** reveals the presence of its key functional groups. The characteristic absorption bands are indicative of the nitrile and alkene moieties within the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~2225	C≡N	Nitrile Stretch
~1630	C=C	Alkene Stretch
~2970	C-H	sp <sup>3</sup> C-H Stretch (Ethyl)
~3090	C-H	sp <sup>2</sup> C-H Stretch (Vinyl)
~1460	C-H	sp <sup>3</sup> C-H Bend (Ethyl)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. Due to the limited availability of public, peer-reviewed experimental NMR data for

**2-Ethylacrylonitrile**, the following tables present predicted chemical shifts. These predictions are based on computational models and serve as a reliable estimation for interpreting experimental spectra.

#### <sup>1</sup>H NMR (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H (vinylic)	5.9 - 6.1	Singlet	1H	-
H' (vinylic)	5.8 - 6.0	Singlet	1H	-
-CH <sub>2</sub> - (ethyl)	2.2 - 2.4	Quartet	2H	~7.5
-CH <sub>3</sub> (ethyl)	1.1 - 1.3	Triplet	3H	~7.5

#### <sup>13</sup>C NMR (Predicted)

Carbon	Chemical Shift (δ, ppm)
C≡N	~118
C (quaternary, alkene)	~135
=CH <sub>2</sub> (alkene)	~125
-CH <sub>2</sub> - (ethyl)	~25
-CH <sub>3</sub> (ethyl)	~12

## Experimental Protocols

The following are generalized experimental protocols representative of the methods used to acquire the spectroscopic data presented above for a liquid sample like **2-Ethylacrylonitrile**.

#### Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation: A dilute solution of **2-Ethylacrylonitrile** (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - Injector Temperature: 250 °C.
  - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 35-300.
  - Source Temperature: 230 °C.
  - Data Acquisition: Full scan mode.

#### Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small drop of neat **2-Ethylacrylonitrile** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is collected.

- The sample spectrum is then collected.
- Resolution:  $4\text{ cm}^{-1}$ .
- Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .
- Post-Acquisition Processing: The final spectrum is presented in terms of transmittance or absorbance.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Ethylacrylonitrile** is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Data Acquisition ( $^1\text{H}$  NMR):
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16.
- Data Acquisition ( $^{13}\text{C}$  NMR):
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 512-1024 or more, depending on sample concentration.
- Post-Acquisition Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

## Visualization

The following diagram illustrates the chemical structure of **2-Ethylacrylonitrile**, which is fundamental to interpreting its spectroscopic data.

Caption: Chemical structure of **2-Ethylacrylonitrile** showing key functional groups.

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## References

- 1. 2-Ethylacrylonitrile | C<sub>5</sub>H<sub>7</sub>N | CID 519271 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)